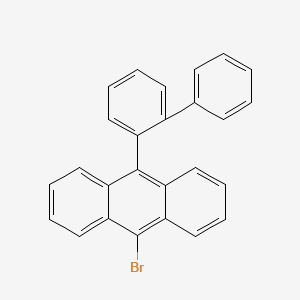

9-(2-Biphenylyl)-10-bromoanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-bromo-10-(2-phenylphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17Br/c27-26-23-16-8-6-14-21(23)25(22-15-7-9-17-24(22)26)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANUBXRTTQXXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 9-(2-Biphenylyl)-10-bromoanthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic protocol for 9-(2-Biphenylyl)-10-bromoanthracene. This compound is a polycyclic aromatic hydrocarbon derivative with potential applications in organic electronics and as a key intermediate in the synthesis of more complex molecular architectures.[1][2][3] Its utility in drug development may stem from its role as a scaffold for creating novel therapeutic agents.[3][4]

Chemical Structure and Properties

This compound is an asymmetrical molecule featuring a bulky biphenyl group and a bromine atom at the 9 and 10 positions of the anthracene core. This substitution pattern influences its electronic and steric properties, making it a subject of interest in materials science.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₁₇Br[5][6][7][8] |

| Molecular Weight | 409.33 g/mol [5][6][8] |

| CAS Number | 400607-16-1[1][6][7] |

| IUPAC Name | 9-bromo-10-(2-phenylphenyl)anthracene[5] |

| Synonyms | 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene[5] |

| Purity (Typical) | >98.0%[1][6] |

| MDL Number | MFCD28138083[1][8] |

| InChI Key | NANUBXRTTQXXDS-UHFFFAOYSA-N[5][8] |

Synthesis via Suzuki-Miyaura Cross-Coupling

A prevalent and effective method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.[9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[10] For this compound, a plausible synthetic route involves the coupling of 9,10-dibromoanthracene with a suitable boronic acid derivative. Given the high reactivity at the 9 and 10 positions of the anthracene core, site-selective mono-arylation can be achieved under carefully controlled conditions.[11]

Below is a diagram illustrating the logical relationship of the key components in the proposed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of the title compound based on standard Suzuki-Miyaura cross-coupling procedures for similar anthracene derivatives.[10][11]

Materials:

-

9,10-Dibromoanthracene

-

2-Biphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethanol (200 proof, absolute)

-

Deionized Water

-

Ethyl acetate or Dichloromethane (for extraction)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, dichloromethane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Filtration apparatus

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), 2-biphenylboronic acid (1.1-1.2 eq), and potassium carbonate (4.0 eq).[10]

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[10]

-

Add anhydrous toluene, ethanol, and deionized water in an appropriate ratio (e.g., 4:1:1).

-

Bubble the inert gas through the solvent mixture for 15-20 minutes to degas the solution.[4][11]

-

-

Catalyst Addition and Reaction:

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction flask to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[4]

-

Combine the organic layers and wash with brine.[4]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

-

-

Purification:

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and dichloromethane) to isolate the desired this compound.

-

The following diagram outlines the general experimental workflow for the synthesis and purification.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. parchem.com [parchem.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. www1.udel.edu [www1.udel.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 9-(2-Biphenylyl)-10-bromoanthracene

CAS Number: 400607-16-1

This technical guide provides a comprehensive overview of 9-(2-Biphenylyl)-10-bromoanthracene, a key organic intermediate for advanced materials science applications. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the compound's properties, synthesis, and potential applications, with a focus on its role in organic light-emitting diodes (OLEDs).

Core Compound Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a bulky, twisted structure resulting from the ortho-linked biphenyl substituent on the anthracene core. This steric hindrance prevents intermolecular π-π stacking, which is often a cause of fluorescence quenching in the solid state.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 400607-16-1 | [1] |

| Molecular Formula | C₂₆H₁₇Br | [1] |

| Molecular Weight | 409.33 g/mol | [1] |

| Appearance | Light yellow to amber or dark green powder/crystal | TCI Chemicals |

| Purity | ≥98% | [1] |

| Melting Point | 148 °C | Fisher Scientific |

| IUPAC Name | 9-bromo-10-(2-phenylphenyl)anthracene | PubChem |

Synthesis and Experimental Protocol

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. In this case, 9,10-dibromoanthracene is reacted with 2-phenylphenylboronic acid.

Proposed Synthetic Pathway

The logical synthetic route involves the selective mono-arylation of 9,10-dibromoanthracene.

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura cross-coupling reactions involving anthracene derivatives.[2][3][4][5]

Materials:

-

9,10-dibromoanthracene

-

2-phenylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Dichloromethane (DCM)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9,10-dibromoanthracene (1.0 eq) and 2-phenylphenylboronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol.

-

Degassing: Bubble argon or nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.

-

Addition of Reagents: Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6][7]

Table 2: Representative Reagent Quantities

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) |

| 9,10-dibromoanthracene | 1.0 | 336.02 | 3.36 |

| 2-phenylphenylboronic acid | 1.1 | 197.03 | 2.17 |

| Pd(PPh₃)₄ | 0.05 | 1155.56 | 0.58 |

| K₂CO₃ | 2.0 | 138.21 | 2.76 |

Applications in Organic Electronics

This compound is a valuable building block for the synthesis of materials used in organic electronic devices, particularly OLEDs. Its anthracene core provides excellent photoluminescent properties, while the bromo-substituent offers a reactive site for further functionalization to fine-tune the electronic and optical properties of the final material. These derivatives can function as highly efficient emitters or stable host materials in the emissive layer of an OLED.

Role in OLEDs

The unique molecular structure of this compound derivatives can lead to materials with:

-

High Thermal Stability: The rigid aromatic structure contributes to a high glass transition temperature, which is crucial for the longevity of OLED devices.

-

High Photoluminescence Quantum Yield: The anthracene core is known for its high fluorescence efficiency.

-

Tunable Emission Color: Further functionalization at the bromo-position allows for the synthesis of materials that emit light across the visible spectrum.

Representative Experimental Workflow for OLED Fabrication

The following workflow describes a general procedure for the fabrication of a multi-layer OLED device using vacuum thermal evaporation, a common technique in which materials derived from this compound could be incorporated.[8]

Caption: General workflow for OLED fabrication.

Protocol Overview:

-

Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone to enhance the work function of the ITO.

-

Layer Deposition: The organic layers and the metal cathode are deposited onto the ITO substrate in a high-vacuum chamber (<10⁻⁶ Torr).

-

Hole Injection Layer (HIL): A material with a high work function is deposited.

-

Hole Transport Layer (HTL): A material with high hole mobility is deposited.

-

Emissive Layer (EML): A host material is co-evaporated with a dopant material (the emitter). A derivative of this compound could serve as either the host or the precursor to the dopant.

-

Electron Transport Layer (ETL): A material with high electron mobility is deposited.

-

Electron Injection Layer (EIL): A material that facilitates electron injection from the cathode is deposited.

-

Cathode: A low work function metal, such as aluminum, is deposited.

-

-

Encapsulation: The fabricated device is encapsulated to protect the organic layers from moisture and oxygen.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable compound in the field of materials science. Its synthesis via the Suzuki-Miyaura coupling reaction provides a robust method for its preparation. The unique structural and photophysical properties of its derivatives make them highly promising candidates for use in high-performance OLEDs and other organic electronic applications. Further research into the functionalization of this core structure is likely to yield novel materials with enhanced performance characteristics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. EP1786886B1 - Anthracene derivatives and organic light emitting device using the same as a light emitting material - Google Patents [patents.google.com]

An In-depth Technical Guide to 9-bromo-10-(2-phenylphenyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 9-bromo-10-(2-phenylphenyl)anthracene, a substituted polycyclic aromatic hydrocarbon with significant potential in materials science and as a versatile synthetic intermediate. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its current and potential applications.

Chemical and Physical Properties

9-bromo-10-(2-phenylphenyl)anthracene, also known by its synonym 9-bromo-10-(2-biphenyl)anthracene, is a solid organic compound.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 9-bromo-10-(2-phenylphenyl)anthracene | [1] |

| Synonyms | 9-bromo-10-(2-biphenyl)anthracene, 9-(2-Biphenylyl)-10-bromoanthracene, 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene | [1] |

| CAS Number | 400607-16-1 | [1] |

| Molecular Formula | C₂₆H₁₇Br | [1] |

| Molecular Weight | 409.3 g/mol | [1] |

| Appearance | Solid (Specific color not detailed in reviewed literature) | |

| Melting Point | 146.0 to 150.0 °C | |

| Boiling Point | 508.6 °C at 760 mmHg | |

| Density | 1.3 g/cm³ |

Synthesis

Experimental Protocol

Step 1: Synthesis of 9,10-Dibromoanthracene

This initial step involves the bromination of anthracene at the 9 and 10 positions, which are the most reactive sites.

-

Materials: Anthracene, Bromine, Carbon Tetrachloride.

-

Procedure:

-

Suspend anthracene in carbon tetrachloride in a flask equipped with a stirrer, dropping funnel, and reflux condenser.

-

Slowly add bromine to the suspension with vigorous stirring. The reaction proceeds in the cold, leading to the precipitation of 9,10-dibromoanthracene.[5]

-

After the addition of bromine is complete, gently warm the mixture on a steam bath and reflux for one hour.[5]

-

Allow the mixture to cool, and collect the crude 9,10-dibromoanthracene by filtration.

-

Wash the solid with cold carbon tetrachloride and dry.[5]

-

The crude product can be purified by recrystallization from a suitable solvent like toluene.

-

Step 2: Suzuki Cross-Coupling with 2-Phenylphenylboronic Acid

The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 9,10-dibromoanthracene and 2-phenylphenylboronic acid. To achieve mono-substitution, the stoichiometry of the reagents needs to be carefully controlled.

-

Materials: 9,10-Dibromoanthracene, 2-Phenylphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium Carbonate (2M aqueous solution), Toluene, and Tetrahydrofuran (THF).

-

Procedure:

-

In a round-bottom flask, combine 9,10-dibromoanthracene (1 equivalent), 2-phenylphenylboronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%).

-

Add a degassed mixture of toluene and THF as the solvent.

-

Add a 2M aqueous solution of sodium carbonate as the base.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Applications

The primary area of application for 9-bromo-10-(2-phenylphenyl)anthracene and related 9,10-disubstituted anthracene derivatives is in the field of materials science , particularly in the development of Organic Light-Emitting Diodes (OLEDs) .[6]

The extended π-conjugated system of the anthracene core, modified by the bulky 2-phenylphenyl substituent, influences the material's photophysical properties, such as its fluorescence and charge transport characteristics.[7][8][9] These properties are crucial for the performance of OLED devices, where such molecules can be used as:

-

Emitters: The core of the OLED, responsible for light emission. The substituents on the anthracene core can be tuned to achieve emission in different regions of the visible spectrum.[9]

-

Host Materials: In some OLED architectures, the emissive dopant is dispersed in a host material. Anthracene derivatives are often used as host materials due to their high triplet energy and good charge-transporting properties.[10]

While the direct application of 9-bromo-10-(2-phenylphenyl)anthracene in drug development is not documented, the broader class of anthracene derivatives has been investigated for various biological activities.[11][12][13] Some anthracene derivatives have shown antimicrobial and anti-inflammatory properties.[6] The lipophilic nature of substituted anthracenes also makes them potential candidates for use as fluorescent probes in biological systems.[14] Further research would be required to explore any potential biological activity of this specific compound.

Safety and Handling

As with all chemical reagents, 9-bromo-10-(2-phenylphenyl)anthracene should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

9-bromo-10-(2-phenylphenyl)anthracene is a valuable compound for researchers in materials science, offering a versatile scaffold for the development of new materials for optoelectronic applications, especially OLEDs. Its synthesis, achievable through a two-step process involving bromination and a Suzuki cross-coupling reaction, allows for the introduction of a sterically demanding substituent that can be used to fine-tune the photophysical and morphological properties of the resulting materials. While its biological activity remains unexplored, the broader family of anthracene derivatives suggests potential avenues for future research in medicinal chemistry.

References

- 1. This compound | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 11. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Structural Studies of Two New Anthracene Derivatives | MDPI [mdpi.com]

Unveiling the Photophysical Profile of 9-(2-Biphenylyl)-10-bromoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 9-(2-biphenylyl)-10-bromoanthracene, a fluorescent aromatic compound with potential applications in various scientific domains, including drug development and materials science. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the expected photophysical behavior based on the well-established characteristics of related anthracene and biphenyl derivatives. Furthermore, it details the standard experimental protocols required for a thorough characterization of its properties.

Molecular Structure and Synthesis

This compound possesses a core anthracene structure substituted with a biphenyl group at the 9-position and a bromine atom at the 10-position. The molecular formula is C₂₆H₁₇Br, and the molecular weight is 409.33 g/mol .[1][2]

The synthesis of this compound and similar derivatives typically involves a Suzuki cross-coupling reaction. This common method couples an organoboron compound with an organohalide in the presence of a palladium catalyst. For the synthesis of the title compound, this would likely involve the reaction of a boronic acid or ester derivative of 2-phenylbenzene with 9,10-dibromoanthracene.[3]

Expected Photophysical Properties

The photophysical properties of this compound are dictated by the interplay of the anthracene core, the biphenyl substituent, and the bromine atom. The extended π-conjugation of the anthracene moiety is expected to result in strong absorption in the UV-A to the visible region and significant fluorescence emission. The biphenyl group can further influence the electronic properties and steric hindrance, while the heavy bromine atom is known to affect the rates of intersystem crossing and, consequently, the fluorescence quantum yield.

Data Presentation

The following tables summarize the anticipated photophysical data for this compound in a common organic solvent like cyclohexane. These values are estimations based on trends observed for similar aromatic compounds and should be experimentally verified.

Table 1: Expected Absorption and Emission Properties

| Parameter | Expected Value Range | Reference Compound(s) |

| Absorption Maximum (λ_abs) | 380 - 420 nm | 9,10-diphenylanthracene[4], Biphenyl[5] |

| Molar Extinction Coefficient (ε) | 10,000 - 15,000 M⁻¹cm⁻¹ | 9,10-diphenylanthracene[4] |

| Emission Maximum (λ_em) | 410 - 450 nm | 9,10-diphenylanthracene[4], Biphenyl[5] |

| Stokes Shift | 30 - 50 nm | - |

Table 2: Expected Fluorescence Quantum Yield and Lifetime

| Parameter | Expected Value Range | Reference Compound(s) & Effects |

| Fluorescence Quantum Yield (Φ_f) | 0.3 - 0.7 | Anthracene (Φ_f ≈ 0.27)[6], Heavy-atom effect of Bromine[7] |

| Fluorescence Lifetime (τ_f) | 5 - 15 ns | Many aromatic fluorophores |

Experimental Protocols

To experimentally determine the photophysical properties of this compound, a series of standard spectroscopic techniques should be employed.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., cyclohexane). From this, prepare a series of dilutions with absorbances in the range of 0.1 to 1.0 at the expected absorption maximum.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorption spectra of the solvent blank and the sample solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-500 nm).

-

Data Analysis: Determine the wavelength of maximum absorption (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum.

Methodology:

-

Sample Preparation: Use a dilute solution of the compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement: Excite the sample at its absorption maximum (λ_abs). Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 390-600 nm).

-

Data Analysis: Identify the wavelength of maximum emission (λ_em) and calculate the Stokes shift (difference between λ_em and λ_abs).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_f) is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8][9][10][11]

Methodology:

-

Standard Selection: Choose a fluorescence standard with absorption and emission profiles that overlap with the sample. For emission in the blue region, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_f ≈ 0.90-1.0) are common choices.[4]

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measurement: Record the absorbance at the excitation wavelength for each solution using a UV-Vis spectrophotometer. Then, measure the integrated fluorescence intensity for each solution using a spectrofluorometer, ensuring identical experimental conditions (excitation wavelength, slit widths) for both the sample and the standard.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.[8][10]

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the fluorescence lifetime (τ_f) of the excited state.[12][13]

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system, which includes a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and TCSPC electronics.[13]

-

Measurement: Excite the sample with the pulsed light source and measure the time delay between the excitation pulse and the detection of the emitted photons. Collect a histogram of these delay times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_f).

Visualizations

The following diagrams illustrate the experimental workflows for characterizing the photophysical properties of this compound.

References

- 1. This compound | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9,10-Diphenylanthracene [omlc.org]

- 5. omlc.org [omlc.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 10. agilent.com [agilent.com]

- 11. benchchem.com [benchchem.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Time-resolved Fluorescence | PicoQuant [picoquant.com]

Technical Guide: Determination of the Molecular Weight of 9-(2-Biphenylyl)-10-bromoanthracene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the molecular weight of 9-(2-Biphenylyl)-10-bromoanthracene. It includes the molecular formula, a comprehensive calculation of the molecular weight based on the atomic weights of its constituent elements, and a summary of the methodologies used for such determinations.

Introduction

This compound is an organic compound of interest in various research and development applications. Accurate determination of its molecular weight is fundamental for quantitative analysis, stoichiometric calculations, and material characterization. This guide outlines the precise molecular weight and the underlying calculations based on standard atomic weights.

Molecular Formula and Structure

The chemical structure of this compound is composed of a bromoanthracene core with a biphenyl substituent. The established molecular formula for this compound is C₂₆H₁₇Br [1][2][3].

Molecular Weight Determination

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

Atomic Weights of Constituent Elements

The atomic weights of Carbon, Hydrogen, and Bromine are essential for the calculation. These values represent the weighted average of the masses of their naturally occurring isotopes.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 26 | ~12.011 | 312.286 |

| Hydrogen | H | 17 | ~1.008 | 17.136 |

| Bromine | Br | 1 | ~79.904[4][5][6][7] | 79.904 |

| Total | 409.326 |

Note: The standard atomic weight for Carbon is within the range [12.0096, 12.0116][8] and for Hydrogen is [1.00784, 1.00811][9]. The values used in the table are the conventionally accepted figures for standard chemical calculations.

Calculated Molecular Weight

Based on the summation of the atomic weights, the molecular weight of this compound is calculated to be approximately 409.33 g/mol [1][2][3][10].

Experimental Protocols for Molecular Weight Verification

The theoretical molecular weight is confirmed experimentally, most commonly through mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent (e.g., toluene, dichloromethane).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to prevent fragmentation and preserve the molecular ion.

-

Mass Analysis: The resulting ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

-

Detection: The mass-to-charge ratio (m/z) of the ions is measured with high precision. For the molecular ion [M]⁺ or [M+H]⁺, this value corresponds to the molecular weight.

-

Data Analysis: The obtained mass spectrum will show a characteristic isotopic pattern for bromine-containing compounds (due to the presence of nearly equal abundances of ⁷⁹Br and ⁸¹Br isotopes), which further confirms the elemental composition. The monoisotopic mass is determined from the peak corresponding to the most abundant isotopes (¹²C, ¹H, ⁷⁹Br).

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of the compound from its constituent elements.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromine - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. byjus.com [byjus.com]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. labsolu.ca [labsolu.ca]

Synthesis of 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthetic route for 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene, a complex aromatic compound with potential applications in organic electronics and pharmaceutical research. The synthesis involves a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The principal route for the synthesis of 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene involves a selective mono-arylation of a readily available starting material, 9,10-dibromoanthracene, with 2-biphenylboronic acid. This approach leverages the well-established Suzuki-Miyaura coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aromatic rings.

An alternative pathway is also considered, commencing with 9-bromoanthracene, followed by a Suzuki-Miyaura coupling and a subsequent bromination step. Both routes utilize commercially available or easily synthesized precursors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the target compound and its key precursors.

Synthesis of 9,10-Dibromoanthracene (Starting Material)

9,10-Dibromoanthracene is a common precursor and can be synthesized from anthracene through direct bromination.

Reaction: Anthracene + 2 Br₂ → 9,10-Dibromoanthracene + 2 HBr

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend anthracene in carbon tetrachloride.

-

Slowly add a solution of bromine in carbon tetrachloride to the suspension with vigorous stirring. The reaction proceeds at room temperature.

-

After the addition is complete, gently warm the mixture on a steam bath and reflux for one hour to ensure the reaction goes to completion.

-

Allow the mixture to cool, which will cause the product to crystallize.

-

Collect the crude 9,10-dibromoanthracene by filtration and wash with a small amount of cold carbon tetrachloride.

-

The crude product can be purified by recrystallization from a suitable solvent like xylene to yield bright yellow needles.[1]

| Reactant/Reagent | Molar Ratio | Notes |

| Anthracene | 1 | |

| Bromine | 2.5 | A slight excess of bromine is used. |

| Carbon Tetrachloride | - | Solvent |

| Parameter | Value |

| Reaction Time | 1.5 - 2 hours |

| Temperature | Room temperature, then reflux |

| Yield | 83-88% |

Synthesis of 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene via Selective Suzuki-Miyaura Coupling

This is the primary and most direct route to the target molecule.

Reaction: 9,10-Dibromoanthracene + 2-Biphenylboronic acid → 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene

Procedure:

-

In a Schlenk flask, combine 9,10-dibromoanthracene, 2-biphenylboronic acid, and a base such as potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

-

In a separate vial, dissolve the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a small amount of the degassed solvent.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The selective mono-arylation is favored by using a slight excess of the boronic acid and carefully controlling the reaction time.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reactant/Reagent | Molar Ratio | Notes |

| 9,10-Dibromoanthracene | 1 | |

| 2-Biphenylboronic acid | 1.2 - 1.5 | A slight excess favors mono-substitution. |

| Pd(PPh₃)₄ | 0.01 - 0.05 | Catalyst loading can be optimized. |

| K₂CO₃ | 2 - 3 | Base |

| Toluene/Ethanol/Water | - | Degassed solvent mixture |

| Parameter | Value |

| Reaction Time | 12 - 24 hours |

| Temperature | 80 - 110 °C |

| Yield | Moderate to good (requires optimization) |

Alternative Synthetic Route

An alternative pathway involves the initial synthesis of 9-([1,1'-Biphenyl]-2-yl)anthracene followed by bromination.

Synthesis of 9-Bromoanthracene

Procedure:

-

Dissolve anthracene in chloroform.

-

Add N-bromosuccinimide (NBS) in portions while protecting the reaction from light.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the mixture with water and extract with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Recrystallize the residue from anhydrous ethanol to obtain 9-bromoanthracene as a green-yellow solid.[2]

Suzuki-Miyaura Coupling of 9-Bromoanthracene

Procedure: This step would follow a similar protocol to the one described in section 2.2, using 9-bromoanthracene as the starting aryl halide.

Bromination of 9-([1,1'-Biphenyl]-2-yl)anthracene

Procedure: A procedure analogous to the bromination of 9-phenylanthracene can be employed.[2]

-

Dissolve 9-([1,1'-Biphenyl]-2-yl)anthracene in chloroform.

-

Add N-bromosuccinimide (NBS).

-

Heat the mixture to 60°C for 2 hours under a nitrogen atmosphere.

-

After cooling, add water and extract with dichloromethane.

-

Dry the organic layer and concentrate.

-

The crude product can be purified by recrystallization.

Synthetic Workflow Diagram

Caption: Primary and alternative synthetic routes to 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene.

Data Summary

The following table summarizes the key quantitative data for the primary synthetic route.

| Step | Starting Material | Product | Reagents | Yield |

| 1 | Anthracene | 9,10-Dibromoanthracene | Br₂, CCl₄ | 83-88%[1] |

| 2 | 9,10-Dibromoanthracene | 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene | 2-Biphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Moderate to Good (Optimization required) |

Conclusion

The synthesis of 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene is most effectively achieved through a selective Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene with 2-biphenylboronic acid. Careful control of reaction conditions is crucial to favor the desired mono-arylated product. The provided protocols offer a robust starting point for researchers in the field, with the understanding that optimization of catalyst loading, reaction time, and temperature may be necessary to achieve maximum yields. The alternative route, while longer, provides another viable option for the synthesis of this complex molecule.

References

In-depth Technical Guide: 9-(2-Biphenylyl)-10-bromoanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-(2-Biphenylyl)-10-bromoanthracene, a sterically hindered polycyclic aromatic hydrocarbon of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Due to the lack of publicly available single-crystal X-ray diffraction data, this guide presents a plausible synthesis protocol based on established methodologies for related compounds, summarizes its known properties, and offers a computational visualization of its molecular structure. While experimental crystallographic data is absent, this document serves as a valuable resource for researchers working with this and similar sterically encumbered aromatic compounds.

Introduction

This compound is an anthracene derivative characterized by the presence of a bulky 2-biphenylyl substituent at the 9-position and a bromine atom at the 10-position of the anthracene core. This substitution pattern induces significant steric strain, leading to a twisted molecular conformation that can influence its photophysical and material properties. Such non-planar aromatic structures are of significant interest for applications in OLEDs, as they can inhibit intermolecular aggregation and improve the efficiency and stability of devices.[1]

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is provided in the table below. This information has been compiled from various chemical databases and supplier specifications.[2][3]

| Property | Value |

| Molecular Formula | C₂₆H₁₇Br |

| Molecular Weight | 409.33 g/mol |

| CAS Number | 400607-16-1 |

| Appearance | Typically a yellow to orange powder/crystals |

| Purity | Commercially available with ≥98% purity |

| IUPAC Name | 9-bromo-10-(2-phenylphenyl)anthracene |

Experimental Protocols: Plausible Synthesis

The proposed synthesis involves a two-step process starting from commercially available 9,10-dibromoanthracene.

Step 1: Synthesis of 9-Bromo-10-(2-biphenylyl)anthracene

This step involves a Suzuki coupling reaction between 9,10-dibromoanthracene and 2-biphenylboronic acid. The reaction is catalyzed by a palladium complex.

-

Materials:

-

9,10-Dibromoanthracene

-

2-Biphenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask, combine 9,10-dibromoanthracene (1 equivalent), 2-biphenylboronic acid (1.1 equivalents), and a catalytic amount of Pd(PPh₃)₄ (e.g., 2-5 mol%).

-

Add a 2M aqueous solution of K₂CO₃ or Na₂CO₃ (3 equivalents).

-

Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.

-

De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to yield this compound.

-

Structural Information

Crystal Structure

As of the date of this guide, a publicly accessible, experimentally determined crystal structure for this compound has not been found in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. The absence of this data prevents a detailed discussion and tabulation of crystallographic parameters such as unit cell dimensions, space group, bond lengths, and bond angles.

The significant steric hindrance between the 2-biphenylyl group and the anthracene core is expected to result in a highly twisted molecular structure. The dihedral angle between the anthracene core and the directly attached phenyl ring of the biphenyl group, as well as the dihedral angle between the two phenyl rings of the biphenyl group, would be key parameters in defining the molecular conformation.

Molecular Structure Visualization

The following diagram, generated using the Graphviz (DOT language), illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Potential Applications

Derivatives of 9,10-disubstituted anthracenes are widely investigated for their applications in organic electronics. The bulky biphenyl substituent in this compound can prevent π-π stacking, which is often responsible for quenching of fluorescence in the solid state. This property makes it a candidate for use as a host or emissive material in OLEDs, particularly for achieving stable and efficient blue emission.[1][4] The bromine atom also provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of a wider range of materials with tailored electronic properties.

Conclusion

This compound is a sterically hindered aromatic compound with potential applications in materials science. While a detailed experimental crystal structure is not currently available, this guide provides a comprehensive summary of its known properties and a plausible synthetic route. Further research involving single-crystal X-ray diffraction is necessary to fully elucidate its three-dimensional structure and packing in the solid state, which would provide valuable insights for the rational design of new organic electronic materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 9-(2-Biphenylyl)-10-bromoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 9-(2-biphenylyl)-10-bromoanthracene. Due to the limited availability of direct experimental data in public databases, this guide leverages data from closely related analogs and established synthetic methodologies to offer a comprehensive predictive profile for researchers.

Spectroscopic Data

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The complex aromatic structure of this compound would result in a crowded aromatic region in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.7 - 7.3 | Multiplet | 17H | Aromatic Protons |

Note: The chemical shifts are approximate and based on the analysis of similar structures. The protons on the anthracene core and the biphenyl moiety would exhibit complex splitting patterns due to spin-spin coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 120 | Aromatic Carbons |

| ~ 132 - 130 | Quaternary Carbons (C-C and C-Br) |

Note: The ¹³C NMR spectrum is expected to show a multitude of signals in the aromatic region, corresponding to the 26 carbon atoms in the molecule.

1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands typical for aromatic C-H and C=C bonds, as well as the C-Br bond.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1620 - 1580 | Medium-Strong | Aromatic C=C Stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |

| ~ 900 - 675 | Strong | Aromatic C-H Bending (Out-of-plane) |

| ~ 750 | Strong | C-Br Stretch |

Experimental Protocols

2.1. Synthesis of this compound

A highly plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction would involve the coupling of 9,10-dibromoanthracene with 2-biphenylboronic acid. A selective mono-arylation can be achieved by controlling the stoichiometry of the reactants.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add 9,10-dibromoanthracene (1 equivalent), 2-biphenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, for instance, an aqueous solution of 2M potassium carbonate (3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

2.2. Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Prepare a sample by dissolving approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

IR Spectroscopy: Obtain the FT-IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Visualizations

3.1. Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

3.2. Spectroscopic Characterization Logic

This diagram outlines the logical flow of spectroscopic analysis to confirm the identity and purity of the synthesized compound.

Theoretical studies of biphenylyl bromoanthracene derivatives

An In-Depth Technical Guide on the Theoretical Studies of Biphenylyl Bromoanthracene Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study biphenylyl bromoanthracene derivatives. These compounds are of significant interest in materials science and drug development due to their unique photophysical and electronic properties. Theoretical studies, primarily leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding their structure-property relationships, predicting their behavior, and guiding the design of new functional molecules.

Introduction to Biphenylyl Bromoanthracene Derivatives

Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons known for their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators.[1] The functionalization of the anthracene core at the 9 and 10 positions with different substituents, such as bromo and biphenylyl groups, allows for the fine-tuning of their electronic and photophysical properties. The biphenyl group can extend the π-conjugation of the system, while the heavy bromine atom can influence photophysical processes like intersystem crossing.

Theoretical modeling provides invaluable insights into the molecular orbitals, electronic transitions, and excited-state properties of these molecules, establishing a quantitative framework for rational material design.[2] This guide details the standard computational protocols and presents key theoretical data for this class of compounds.

Computational Methodologies and Protocols

The theoretical investigation of biphenylyl bromoanthracene derivatives follows a structured computational workflow. The primary tools for these studies are DFT for ground-state properties and TD-DFT for excited-state properties.

Density Functional Theory (DFT) for Ground-State Properties

DFT is employed to determine the optimized molecular geometry, electronic structure, and frontier molecular orbitals (HOMO and LUMO) of the molecule in its ground state.

Typical Experimental Protocol:

-

Structure Optimization: The initial molecular structure of the derivative, such as 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene, is built.[3] A geometry optimization is then performed to find the lowest energy conformation.

-

Level of Theory: A common and effective level of theory for such organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d,p) or 6-311G(d,p).[4][5]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for determining the molecule's electronic properties and kinetic stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

TD-DFT is the workhorse method for studying the electronic excited states of molecules, allowing for the prediction of absorption and emission spectra.

Typical Experimental Protocol:

-

Vertical Excitation Calculation: Using the optimized ground-state geometry, TD-DFT calculations are performed to compute the vertical excitation energies, oscillator strengths, and corresponding electronic transitions (e.g., S₀ → S₁).

-

Level of Theory: The same functional and basis set used for the ground-state calculation (e.g., B3LYP/6-31G(d,p)) is often employed for consistency.[2] For certain applications, range-separated functionals like CAM-B3LYP may also be used.[6]

-

Spectral Prediction: The calculated excitation energies (which correspond to absorption wavelengths) and oscillator strengths are used to simulate the UV-Visible absorption spectrum.

-

Excited-State Optimization: To study fluorescence, the geometry of the first singlet excited state (S₁) is optimized. The energy difference between the optimized S₁ state and the ground state (S₀) at the S₁ geometry corresponds to the emission energy.

Theoretical Workflow and Data Visualization

The logical flow of a typical computational study on these derivatives is visualized below. This workflow ensures a systematic investigation from basic structure to complex photophysical properties.

Caption: A standard workflow for the theoretical analysis of molecular properties.

Quantitative Data Summary

The following table summarizes representative theoretical data for a model biphenylyl bromoanthracene derivative, calculated using DFT and TD-DFT methods. These values are crucial for comparing different derivatives and predicting their experimental behavior.

| Parameter | Symbol | Representative Value | Significance |

| HOMO Energy | EHOMO | -5.85 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ELUMO | -2.20 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔEH-L | 3.65 eV | Influences electronic transitions and chemical reactivity. |

| First Singlet Excitation Energy | S₁ | 3.10 eV (400 nm) | Corresponds to the main UV-Vis absorption peak. |

| First Triplet Excitation Energy | T₁ | 2.15 eV (577 nm) | Important for understanding phosphorescence and intersystem crossing. |

| S₁ Oscillator Strength | f | 0.15 | Indicates the intensity of the S₀ → S₁ electronic transition. |

Structure-Property Relationships

The electronic and photophysical properties of these derivatives are governed by the interplay between the anthracene core and its substituents. A logical diagram illustrating these relationships is presented below.

References

- 1. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene | C26H17Br | CID 21076372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Synthetic Protocol of 9-(2-Biphenylyl)-10-bromoanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a detailed experimental protocol for the synthesis of 9-(2-Biphenylyl)-10-bromoanthracene. This compound is of significant interest in materials science and organic electronics.

Core Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Melting Point | 148 °C | [1] |

| Molecular Formula | C₂₆H₁₇Br | [1][2][3][4] |

| Molecular Weight | 409.33 g/mol | [1][2][3][4] |

| CAS Number | 400607-16-1 | [1][2][3] |

Experimental Protocols

A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This section details the necessary experimental procedures.

Synthesis of 9,10-Dibromoanthracene (Precursor)

Materials:

-

Anthracene

-

Carbon tetrachloride

-

Bromine

Procedure:

-

Suspend anthracene in carbon tetrachloride in a flask equipped with a stirrer, dropping funnel, and reflux condenser.

-

Slowly add bromine to the suspension while stirring vigorously in the cold.

-

After the addition is complete, gently warm the mixture on a steam bath and continue heating at a gentle boil for one hour.

-

Allow the mixture to cool, which will cause the crude 9,10-dibromoanthracene to precipitate.

-

Filter the crude product, wash it with a small amount of cold carbon tetrachloride, and dry.

-

For further purification, the crude product can be recrystallized from carbon tetrachloride to yield bright yellow needles.

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

-

9,10-Dibromoanthracene

-

2-Biphenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Aqueous sodium carbonate solution (2M)

-

n-Propanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, combine 9,10-dibromoanthracene, 2-biphenylboronic acid, and n-propanol.

-

Stir the mixture for approximately 15 minutes to allow for the dissolution of the solids.

-

To this solution, add the palladium(0) catalyst, the 2M aqueous sodium carbonate solution, and deionized water.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately one hour. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with a 5% sodium carbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Melting Point Determination

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Ensure the synthesized this compound is thoroughly dried and in a powdered form.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point of 148°C.

-

Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point of the sample.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Synthetic pathway for this compound.

Caption: Workflow for melting point determination.

References

In-Depth Technical Guide to the Purity Analysis of 9-(2-Biphenylyl)-10-bromoanthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 9-(2-biphenylyl)-10-bromoanthracene, a key intermediate in organic electronics and pharmaceutical research. The document details its synthesis, potential impurities, and the application of chromatographic and spectroscopic techniques for comprehensive purity determination.

Introduction

This compound is a polycyclic aromatic hydrocarbon derivative of significant interest due to its unique photophysical properties. Its rigid, bulky structure makes it a valuable building block for advanced materials, including those used in organic light-emitting diodes (OLEDs) and as a fluorescent probe. Given the stringent performance and safety requirements in these applications, a thorough understanding and quantification of the purity of this compound are of paramount importance. This guide outlines the critical analytical techniques and protocols for its comprehensive purity assessment.

Synthesis and Potential Impurity Profile

The most common synthetic route to this compound is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 9,10-dibromoanthracene with 2-phenylphenylboronic acid.

Based on this synthesis, the following impurities can be anticipated:

-

Starting Materials: Unreacted 9,10-dibromoanthracene and 2-phenylphenylboronic acid.

-

Diarylated Byproduct: 9,10-Di(2-biphenylyl)anthracene, formed by the reaction of the target molecule with another molecule of the boronic acid.

-

Dehalogenated Impurity: 9-Bromoanthracene, resulting from the reductive dehalogenation of the starting material.

-

Protodeboronated Impurity: Biphenyl, formed from the protodeboronation of the boronic acid.

-

Homocoupling Products: Biphenyl-biphenyl from the boronic acid and bianthracene derivatives from the bromoanthracene.

-

Residual Catalyst: Trace amounts of the palladium catalyst.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

Analytical Methodologies

A multi-technique approach is essential for a comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for quantifying the purity of this compound and detecting non-volatile impurities.

Experimental Protocol:

-

Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) %A %B 0.0 30 70 20.0 0 100 25.0 0 100 25.1 30 70 | 30.0 | 30 | 70 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in tetrahydrofuran (THF) to a concentration of approximately 1 mg/mL.

Data Presentation:

| Peak No. | Retention Time (min) | Compound | Area % |

| 1 | 5.8 | Biphenyl | 0.05 |

| 2 | 10.2 | 2-Phenylphenylboronic Acid | 0.10 |

| 3 | 12.5 | 9-Bromoanthracene | 0.15 |

| 4 | 15.3 | 9,10-Dibromoanthracene | 0.20 |

| 5 | 18.7 | This compound | 99.4 |

| 6 | 22.1 | 9,10-Di(2-biphenylyl)anthracene | 0.10 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify volatile and semi-volatile impurities and to provide structural information based on their mass fragmentation patterns.

Experimental Protocol:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 10 min at 300 °C.

-

-

Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-500 amu.

-

Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

Data Presentation:

| Retention Time (min) | Compound | Key Mass Fragments (m/z) |

| 6.2 | Biphenyl | 154, 77 |

| 11.8 | 9-Bromoanthracene | 256, 258, 178 |

| 14.5 | 9,10-Dibromoanthracene | 334, 336, 338, 256, 178 |

| 19.3 | This compound | 408, 410, 329, 252 |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and for identifying impurities that have distinct proton signals.

Experimental Protocol:

-

Instrument: 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 2.0 s

-

Acquisition time: 4.0 s

-

-

Sample Preparation: Dissolve approximately 5 mg of the sample in 0.6 mL of CDCl₃.

Data Presentation:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.7 - 7.2 | Multiplet | 17H | Aromatic Protons |

Note: Specific peak assignments for the complex aromatic region would require more advanced 2D NMR techniques.

Logical Relationship of Analytical Techniques

The combination of these techniques provides a robust and comprehensive assessment of the purity of this compound.

Conclusion

The purity analysis of this compound requires a multi-faceted analytical approach. HPLC-UV serves as the primary tool for quantification, while GC-MS and ¹H NMR spectroscopy are indispensable for the identification and structural confirmation of the target compound and its potential impurities. By employing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of this critical chemical intermediate for its intended high-tech and pharmaceutical applications.

Methodological & Application

Application Notes and Protocols: 9-(2-Biphenylyl)-10-bromoanthracene in OLED Fabrication

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 9-(2-biphenylyl)-10-bromoanthracene as a pivotal intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The unique structural combination of a biphenyl substituent and a reactive bromine atom on the anthracene core makes this molecule a versatile building block for creating highly efficient and stable blue emitters and host materials.

Introduction

Anthracene derivatives are a cornerstone in the development of materials for blue OLEDs due to their inherent high photoluminescence quantum yields and wide bandgaps. The strategic functionalization of the anthracene core is crucial for tuning the material's electronic properties, thermal stability, and morphological characteristics in the solid state. This compound serves as an excellent precursor for this purpose. The biphenyl group helps to introduce steric hindrance, which can suppress intermolecular π–π stacking and prevent excimer formation, thus maintaining a pure blue emission. The bromo-substituent at the 10-position provides a reactive site for introducing a wide range of functional groups through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the precise engineering of molecular architecture to achieve desired optoelectronic properties for high-performance OLEDs.

Applications in OLEDs

This compound is primarily employed as a synthetic intermediate for creating:

-

Blue Emitters: By coupling with various arylboronic acids, a diverse library of blue-emitting materials can be synthesized. The introduced aryl group can be tailored to fine-tune the emission color, enhance charge transport properties, and improve device stability.

-

Host Materials: Derivatives of this compound can be designed to have high triplet energies, making them suitable as host materials for phosphorescent OLEDs (PhOLEDs). The bulky biphenyl group contributes to forming amorphous thin films, which is beneficial for device efficiency and lifetime.

-

Charge Transport Materials: While less common, modification of the anthracene core can also lead to materials with excellent hole or electron transporting properties, contributing to balanced charge injection and recombination within the OLED device.

Data Presentation: Performance of Anthracene Derivatives in OLEDs

While specific performance data for OLEDs using materials directly synthesized from this compound is not extensively reported in publicly available literature, the following table summarizes the performance of analogous anthracene derivatives to provide a benchmark for expected device characteristics.

| Compound Class | Role in OLED | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |

| Anthracene-carbazole derivatives | Emitter | 7.95 | - | - | (0.15, 0.07)[1] |

| Anthracene-acridine derivatives | Emitter (non-doped) | 4.9 | - | - | (0.14, 0.18)[2][3] |

| Spirobenzofluorene-anthracene | Host | - | 7.03 | - | - |

| Anthracene-carbazole derivatives | Emitter (doped) | 4.8 | - | - | (0.15, 0.08)[2][3] |

Experimental Protocols

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize derivatives of this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., pyrene-1-boronic acid, 9H-carbazole-9-yl)phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite

-

Hexanes

-

Methanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a solvent mixture of toluene and ethanol.

-

Degassing: Degas the mixture by bubbling nitrogen through it for 20-30 minutes.

-

Catalyst and Base Addition: To the stirred mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and an aqueous solution of the base (e.g., 2M Na₂CO₃, 3.0 eq.).

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

-